Orbofiban

Description

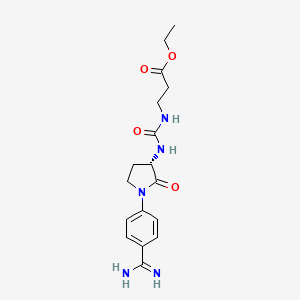

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDOPFARMOLELX-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167543 | |

| Record name | Orbofiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163250-90-6 | |

| Record name | Orbofiban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163250-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orbofiban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orbofiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORBOFIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGJ53JS7PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Orbofiban's Mechanism of Action on GPIIb/IIIa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. Developed as a long-term antiplatelet therapy, this compound demonstrated potent inhibition of platelet aggregation in preclinical and early clinical studies. However, large-scale clinical trials, notably the OPUS-TIMI 16 trial, revealed a lack of clinical benefit and an unexpected increase in mortality, leading to the discontinuation of its development. This guide provides a detailed technical overview of this compound's mechanism of action, its binding characteristics, the experimental protocols used for its evaluation, and the clinical data that defined its trajectory. A peculiar aspect of this compound's pharmacology is its partial agonist activity, which may have contributed to its unfavorable clinical outcomes.

Core Mechanism of Action: Antagonism of GPIIb/IIIa

This compound is a prodrug that is converted to its active form in the body. The active moiety of this compound acts as a competitive inhibitor of the GPIIb/IIIa receptor (also known as integrin αIIbβ3)[1]. This receptor, upon platelet activation, undergoes a conformational change that enables it to bind fibrinogen and von Willebrand factor (vWF), leading to platelet cross-linking and the formation of a thrombus. By binding to the GPIIb/IIIa receptor, this compound sterically hinders the binding of fibrinogen, thereby inhibiting platelet aggregation induced by a wide variety of agonists[1][2].

The primary mechanism involves the recognition of the Arg-Gly-Asp (RGD) sequence present in fibrinogen by the GPIIb/IIIa receptor. This compound, as an RGD-mimetic, competes for this binding site[3].

Signaling Pathway of Platelet Aggregation and this compound Inhibition

Caption: Platelet aggregation pathway and the inhibitory action of this compound.

Quantitative Data Presentation

In Vitro Inhibition of Platelet Aggregation

This compound's potency in inhibiting platelet aggregation has been quantified by determining its IC50 values against various agonists.

| Agonist | IC50 (ng/mL) | Reference |

| Adenosine Diphosphate (ADP) | 29 ± 6 | [4] |

| Thrombin-Activating Peptide (TRAP) | 61 ± 18 | [4] |

Comparative Binding Characteristics

| Compound | Binding Affinity | Dissociation Rate | Reference |

| This compound | Lower than Roxifiban (B1679589) | Faster than Roxifiban | [5] |

| Roxifiban | Higher than this compound | Slower than this compound | [5] |

This compound has also been noted to have a higher affinity for the activated form of the GPIIb/IIIa receptor compared to the unactivated state.

Clinical Trial Data: OPUS-TIMI 16

The this compound in Patients with Unstable coronary Syndromes (OPUS-TIMI 16) trial was a large-scale study that evaluated the efficacy and safety of this compound. The trial was prematurely terminated due to an unexpected increase in mortality in the this compound group[6][7].

Primary Composite Endpoint (Death, MI, Recurrent Ischemia, Urgent Revascularization, or Stroke) [6]

| Treatment Group | Event Rate (%) | p-value (vs. Placebo) |

| Placebo | 22.9 | - |

| This compound 50/30 mg | 23.1 | NS |

| This compound 50/50 mg | 22.8 | NS |

Mortality at 10 Months [6]

| Treatment Group | Mortality Rate (%) | p-value (vs. Placebo) |

| Placebo | 3.7 | - |

| This compound 50/30 mg | 5.1 | 0.008 |

| This compound 50/50 mg | 4.5 | 0.11 |

Major or Severe Bleeding [6]

| Treatment Group | Bleeding Rate (%) | p-value (vs. Placebo) |

| Placebo | 2.0 | - |

| This compound 50/30 mg | 3.7 | 0.0004 |

| This compound 50/50 mg | 4.5 | <0.0001 |

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing 3.2% sodium citrate.

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

Assay Procedure:

-

PRP is placed in a cuvette in an aggregometer and stirred at 37°C.

-

A baseline light transmission is established.

-

This compound or vehicle control is added to the PRP and incubated for a specified time.

-

An agonist, such as ADP (e.g., 5-20 µM) or Thrombin Receptor Activating Peptide (TRAP; e.g., 1-5 µM), is added to induce aggregation[8].

-

The change in light transmission is recorded over time as platelets aggregate.

-

-

Data Analysis: The maximum percentage of aggregation is determined, and IC50 values are calculated from the dose-response curves.

Workflow for Platelet Aggregation Assay

References

- 1. This compound: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence of platelet activation during treatment with a GPIIb/IIIa antagonist in patients presenting with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative efficacy between the glycoprotein IIb/IIIa antagonists roxifiban and this compound in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oral glycoprotein IIb/IIIa inhibition with this compound in patients with unstable coronary syndromes (OPUS-TIMI 16) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. OPUS-TIMI 16: No benefits with oral this compound [medscape.com]

- 8. Differential effect of the GPIIb/IIIa antagonist this compound on human platelet aggregate formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Orbofiban's Interaction with the GPIIb/IIIa Receptor: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbofiban is a non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. Understanding the binding affinity and kinetics of this compound is crucial for elucidating its mechanism of action and pharmacodynamic profile. This technical guide provides a comprehensive overview of this compound's binding characteristics, detailing its inhibitory potency through a summary of reported IC50 values. While specific kinetic rate constants (K_i, k_on, k_off) are not widely published, this document compiles available qualitative data and presents detailed methodologies for key experimental techniques used to characterize GPIIb/IIIa antagonists. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in modulating platelet function.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis, and the glycoprotein IIb/IIIa receptor (integrin αIIbβ3) plays a central role by mediating the binding of fibrinogen, which cross-links platelets.[1] this compound is an orally active prodrug, and its active moiety, SC-57101A, is a potent and specific inhibitor of fibrinogen binding to GPIIb/IIIa.[1][2] This inhibition leads to a reduction in platelet aggregation induced by a variety of agonists.[1] Despite demonstrating potent and sustained platelet inhibition in clinical trials, first-generation oral GPIIb/IIIa antagonists like this compound have had disappointing clinical outcomes, which has been partly attributed to a potential pro-aggregatory effect at certain concentrations and a relatively fast dissociation rate from the receptor.[3][4]

This guide will delve into the quantitative aspects of this compound's binding affinity, present detailed protocols for the assays used to measure these interactions, and provide visual representations of the underlying biological and experimental processes.

Quantitative Data on this compound Binding Affinity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of a specific biological process. The following tables summarize the reported IC50 values for this compound in various assays.

Table 1: Inhibition of Platelet Aggregation by this compound

| Agonist | IC50 (ng/mL) | Species/System | Reference |

| Adenosine Diphosphate (ADP) | 29 ± 6 | Human | [5] |

| Thrombin-Activating Peptide | 61 ± 18 | Human | [5] |

Table 2: Inhibition of Radioligand Binding by this compound's Active Form (SC-57101A)

| Radioligand | Assay Conditions | IC50 (nM) | Reference Context |

| ³H-XV459 (Roxifiban active form) | Competitive binding to activated human platelets | This compound's active form was less potent than Roxifiban's active form. | Comparative studies indicate Roxifiban (B1679589) has a higher affinity.[4] |

| ¹²⁵I-Fibrinogen | Inhibition of binding to activated human platelets | This compound's active form was less potent than Roxifiban's active form. | Comparative studies indicate Roxifiban has a higher affinity.[4] |

Note: Specific IC50 values for radioligand displacement by this compound are not consistently reported in the available literature, but comparative studies highlight its relative potency.

This compound Binding Kinetics

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity and kinetics of GPIIb/IIIa antagonists like this compound.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the IC50 and subsequently the inhibition constant (K_i) of this compound for the GPIIb/IIIa receptor.

Materials:

-

Washed human platelets or purified GPIIb/IIIa receptors

-

Radiolabeled GPIIb/IIIa antagonist (e.g., ³H-xemilofiban or ¹²⁵I-fibrinogen)

-

Unlabeled this compound (SC-57101A)

-

Assay buffer (e.g., Tyrode's buffer with 1 mM CaCl₂)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Preparation of Platelets: Isolate platelets from fresh, anticoagulant-treated human blood by differential centrifugation. Wash the platelets to remove plasma proteins.

-

Assay Setup: In a multi-well plate, combine a fixed concentration of the radioligand with varying concentrations of unlabeled this compound.

-

Incubation: Add the washed platelets or purified receptors to the wells. Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the platelets with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. The K_i value can be calculated from the IC50 using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics, providing data on association (k_on) and dissociation (k_off) rates.

Objective: To determine the k_on, k_off, and dissociation constant (K_D) of this compound for the GPIIb/IIIa receptor.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified GPIIb/IIIa receptor

-

This compound (SC-57101A)

-

Running buffer (e.g., HBS-EP)

-

Immobilization reagents (e.g., EDC/NHS)

Protocol:

-

Ligand Immobilization: Covalently immobilize the purified GPIIb/IIIa receptor onto the surface of the sensor chip using standard amine coupling chemistry.

-

Analyte Injection: Inject different concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Association Phase: Monitor the change in the SPR signal in real-time as this compound associates with the immobilized GPIIb/IIIa.

-

Dissociation Phase: Replace the this compound solution with running buffer and monitor the decrease in the SPR signal as this compound dissociates from the receptor.

-

Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound this compound, preparing the surface for the next injection.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_D (K_D = k_off / k_on).

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Objective: To determine the IC50 of this compound for the inhibition of platelet aggregation.

Materials:

-

Light transmission aggregometer

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonists (e.g., ADP, thrombin receptor-activating peptide [TRAP])

-

This compound (SC-57101A)

-

Saline

Protocol:

-

PRP and PPP Preparation: Obtain PRP and PPP from citrated whole blood by centrifugation at different speeds.

-

Instrument Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.

-

Assay Setup: Pipette PRP into cuvettes with a stir bar and pre-warm to 37°C. Add varying concentrations of this compound and incubate for a short period.

-

Induction of Aggregation: Add a platelet agonist (e.g., ADP) to the cuvette to induce aggregation.

-

Measurement: Record the change in light transmission over time as the platelets aggregate.

-

Data Analysis: Determine the maximum aggregation for each this compound concentration. Plot the percentage inhibition of aggregation as a function of the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in platelet aggregation and the general workflows of the experimental protocols described above.

Caption: Figure 1: A simplified diagram of the signaling cascade leading to platelet aggregation and the inhibitory action of this compound.

Caption: Figure 2: A flowchart illustrating the key steps in a radioligand binding assay to determine inhibitor potency.

Caption: Figure 3: A flowchart outlining the process of a surface plasmon resonance experiment for kinetic analysis.

Conclusion

This compound is a potent inhibitor of the platelet GPIIb/IIIa receptor, as evidenced by its low nanomolar to low microgram-per-milliliter IC50 values in platelet aggregation and binding assays. While detailed kinetic parameters such as K_i, k_on, and k_off are not extensively reported, qualitative data suggests a relatively fast dissociation rate, which may have implications for its clinical efficacy and safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other GPIIb/IIIa antagonists. The provided visualizations of the relevant signaling pathways and experimental workflows serve as a valuable resource for researchers in the field of thrombosis and hemostasis. Further studies are warranted to fully elucidate the kinetic profile of this compound and its relationship to clinical outcomes.

References

- 1. This compound: an orally active GPIIb/IIIa platelet receptor antagonist [pubmed.ncbi.nlm.nih.gov]

- 2. Antiplatelet and antithrombotic effects of this compound, a new orally active GPIIb/IIIa antagonist, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Learning from the recently completed oral glycoprotein IIb/IIIa receptor antagonist trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative efficacy between the glycoprotein IIb/IIIa antagonists roxifiban and this compound in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence of platelet activation during treatment with a GPIIb/IIIa antagonist in patients presenting with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Active Metabolite of Orbofiban: A Technical Guide to SC-57101A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbofiban, an orally administered prodrug, undergoes metabolic activation to its active form, SC-57101A. This technical guide provides an in-depth overview of SC-57101A, a potent antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor. By inhibiting the final common pathway of platelet aggregation, SC-57101A demonstrates significant antiplatelet and antithrombotic effects. This document details the pharmacokinetics, pharmacodynamics, and experimental methodologies used to characterize this active metabolite. Particular attention is given to its mechanism of action, including its partial agonist activity and the downstream signaling pathways involved. Quantitative data are presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis, with the glycoprotein IIb/IIIa receptor playing a central role as the final common pathway for this phenomenon.[1] The development of GP IIb/IIIa antagonists has been a key strategy in antithrombotic therapy. This compound was developed as an orally bioavailable prodrug that is converted in the body to its active metabolite, SC-57101A.[2] This active form is a potent and specific inhibitor of fibrinogen binding to the GP IIb/IIIa receptor, thereby preventing platelet aggregation induced by a wide variety of agonists.[2] Despite its potent antiplatelet effects, clinical trials with this compound revealed complexities, including a lack of demonstrated clinical benefit in large-scale trials and evidence of partial agonist activity, which may contribute to prothrombotic events at suboptimal concentrations.[2][3] This guide focuses on the technical aspects of SC-57101A to provide a comprehensive resource for researchers in the field.

Chemical Information

-

Systematic Name: 3-[[[[1-[4-(aminoiminomethyl) phenyl]-2-oxo-3S-pyrrolidinyl]amino]carbonyl]amino]-propanoate monohydrochloride[4]

-

Molecular Formula: C₁₅H₁₉N₅O₄ · HCl

-

Chemical Structure:

Caption: Chemical structure of SC-57101A.

Pharmacological Profile

Pharmacodynamics

SC-57101A is a competitive antagonist of the GP IIb/IIIa receptor, preventing the binding of fibrinogen and other ligands, which is the final step in platelet aggregation.[2]

Table 1: In Vitro Potency of SC-57101A

| Parameter | Agonist | Species | Value | Reference |

| IC₅₀ (Platelet Aggregation) | ADP | Human | 29 ± 6 ng/mL | [5] |

| IC₅₀ (Platelet Aggregation) | Thrombin-Activating Peptide (TRAP) | Human | 61 ± 18 ng/mL | [5] |

| IC₅₀ (Platelet Aggregation) | ADP | Guinea Pig | 0.03 - 1 µM | [6] |

| IC₅₀ (Platelet Aggregation) | Collagen | Guinea Pig | 0.03 - 1 µM | [6] |

Pharmacokinetics

This compound is the orally administered prodrug that is metabolized to the active SC-57101A.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Bioavailability | Human | ~28% | [2] |

| Half-life (t½) | Human | 18 hours | [2] |

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This method assesses the ability of SC-57101A to inhibit platelet aggregation in response to various agonists.

-

Blood Collection and Preparation:

-

Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

-

Aggregation Measurement:

-

Pre-warm PRP samples to 37°C for 5-10 minutes.

-

Add SC-57101A at various concentrations or vehicle control to the PRP and incubate for a specified time.

-

Add a platelet agonist (e.g., ADP, collagen) to initiate aggregation.

-

Measure the change in light transmission through the PRP sample for 5-10 minutes using a light transmission aggregometer. The PPP is used as a reference for 100% aggregation, and the PRP with vehicle as 0% inhibition.

-

GP IIb/IIIa Receptor Occupancy Assay (Flow Cytometry)

This assay quantifies the binding of SC-57101A to the GP IIb/IIIa receptor on the platelet surface.

-

Sample Preparation:

-

Collect whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Incubate whole blood with various concentrations of SC-57101A or vehicle control.

-

-

Staining and Analysis:

-

Add a fluorescently labeled monoclonal antibody that specifically binds to the unoccupied GP IIb/IIIa receptor.

-

Add a saturating concentration of a platelet agonist (e.g., ADP) to activate the platelets.

-

Fix the samples using a fixative solution (e.g., paraformaldehyde).

-

Analyze the samples using a flow cytometer to measure the fluorescence intensity of the platelets. A decrease in fluorescence intensity compared to the vehicle control indicates receptor occupancy by SC-57101A.

-

Signaling Pathways

Antagonist Activity

SC-57101A competitively inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor, thereby blocking the final common pathway of platelet aggregation.

Caption: Antagonistic signaling pathway of SC-57101A.

Partial Agonist Activity

At suboptimal concentrations, this compound (and by extension SC-57101A) can induce a conformational change in the GP IIb/IIIa receptor, leading to a state of partial activation. This can paradoxically increase platelet reactivity and potentially contribute to prothrombotic events.[5]

Caption: Partial agonist signaling pathway of this compound.

Experimental and Logical Workflows

Drug Discovery and Preclinical Evaluation Workflow

The development of an oral GP IIb/IIIa antagonist like this compound involves a multi-step process from initial screening to preclinical evaluation.

Caption: Preclinical development workflow for an oral GP IIb/IIIa antagonist.

Conclusion

SC-57101A, the active metabolite of this compound, is a potent inhibitor of the GP IIb/IIIa receptor with well-characterized antiplatelet effects. However, the clinical development of this compound was hampered by a lack of efficacy and potential prothrombotic effects linked to its partial agonist activity at suboptimal doses. This technical guide provides a comprehensive summary of the available data on SC-57101A, intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, hematology, and drug development. A thorough understanding of the complex pharmacology of GP IIb/IIIa antagonists like SC-57101A is crucial for the design of safer and more effective antithrombotic therapies.

References

- 1. Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A critical appraisal of platelet glycoprotein IIb/IIIa inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet alpha-granule secretion and its modification by SC-57101A, a GPIIb/IIIa antagonist. | Semantic Scholar [semanticscholar.org]

- 5. Platelet glycoprotein IIb/IIIa inhibition and its clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiplatelet and antithrombotic effects of this compound, a new orally active GPIIb/IIIa antagonist, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Orbofiban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbofiban is an orally active, non-peptide prodrug that is converted in vivo to its active form, a potent antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] Developed as a long-term antiplatelet therapy, its preclinical profile demonstrated significant potential in preventing arterial thrombosis. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacodynamic effects in in vitro and in vivo models, and pharmacokinetic properties. Detailed experimental protocols for key assays are provided, and core concepts are illustrated through signaling and workflow diagrams. Despite a promising preclinical profile, clinical trials with this compound were ultimately disappointing, revealing a complex pharmacological profile that included partial agonist activity, which may have contributed to a lack of efficacy and increased adverse events.[3][4]

Mechanism of Action

The primary mechanism of action for this compound's active metabolite is the competitive inhibition of the platelet GPIIb/IIIa receptor. The GPIIb/IIIa receptor (also known as integrin αIIbβ3) is the most abundant receptor on the platelet surface.[5][6] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[7][8] The binding of fibrinogen, a divalent molecule, cross-links adjacent platelets, leading to platelet aggregation and the formation of a thrombus. This process is considered the final common pathway of platelet aggregation.[8]

The active form of this compound, SC-57101A, is a potent and specific inhibitor of fibrinogen binding to the GPIIb/IIIa receptor, thereby preventing platelet aggregation induced by a wide variety of agonists.[1][2]

However, further investigations revealed that this compound also exhibits partial agonist activity. At certain concentrations, it can induce a conformational change in the GPIIb/IIIa receptor, which has been linked to platelet activation.[3] This partial agonism may lead to the expression of activation markers like CD63 and P-selectin and, under conditions of strong stimulation, could paradoxically augment the formation of small platelet microaggregates.[3][9][10] This dual antagonist/partial agonist profile is a critical aspect of its pharmacology and may help explain the unexpected outcomes in clinical trials.[3]

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized through a series of in vitro and in vivo preclinical studies.

In Vitro Studies

In vitro experiments demonstrated that SC-57101A, the active form of this compound, is a potent inhibitor of platelet aggregation.[1] It effectively blocks aggregation induced by agonists such as ADP and collagen in a concentration-dependent manner.[1] However, under conditions of strong agonist stimulation, this compound was shown to block the formation of large platelet aggregates while significantly augmenting the formation of small microaggregates.[9] Comparative studies have also indicated that this compound has a lower binding affinity and a faster dissociation rate from the GPIIb/IIIa receptor compared to other antagonists like roxifiban (B1679589).[7][11]

| Parameter | Agonist | Species/System | Value | Reference |

| IC50 | ADP | Human Platelets | 29 ± 6 ng/mL | [3] |

| IC50 | Thrombin-Activating Peptide | Human Platelets | 61 ± 18 ng/mL | [3] |

| Inhibitory Concentration | ADP & Collagen | Guinea Pig Platelets | 0.03 - 1 µM | [1] |

In Vivo & Ex Vivo Animal Studies

Oral administration of this compound to animal models resulted in potent, dose-dependent antiplatelet and antithrombotic effects. Studies in guinea pigs showed that oral doses of 3-30 mg/kg led to significant inhibition of ADP- and collagen-induced platelet aggregation, with peak effects observed 1-2 hours post-administration.[1] The level of platelet inhibition correlated well with the plasma concentration of the active metabolite.[1]

In a guinea pig arteriovenous-shunt thrombosis model, this compound demonstrated dose-dependent inhibition of thrombus formation.[1] Similarly, it was effective in preventing thrombus formation in canine models of thrombosis.[2] A critical consideration in its preclinical evaluation was the effect on hemostasis. At higher doses (≥30 mg/kg in guinea pigs), this compound was shown to prolong cutaneous bleeding time.[1]

| Animal Model | Administration | Dosage | Key Findings | Reference |

| Guinea Pig | Oral (p.o.) | 3-30 mg/kg | Dose-dependent inhibition of ADP and collagen-induced platelet aggregation. Peak inhibition at 1-2 hours. | [1] |

| Guinea Pig | Oral (p.o.) | 3-100 mg/kg | Dose-dependent inhibition of thrombus formation in an arteriovenous-shunt model. | [1] |

| Guinea Pig | Oral (p.o.) | ≥30 mg/kg | Prolonged cutaneous bleeding time. | [1] |

| Canine | Not Specified | Not Specified | Prevention of thrombus formation in thrombosis models. | [2] |

Pharmacokinetics

This compound acetate (B1210297) is an ester prodrug designed for oral administration.[12] Following absorption, it is rapidly and completely hydrolyzed to its pharmacologically active carboxylic acid metabolite, SC-57101A.[12] The preclinical pharmacokinetic profile suggested its suitability for chronic oral administration.[2]

| Parameter | Value | Species | Notes | Reference |

| Bioavailability | ~28% | Not Specified | Suggests good oral absorption for chronic use. | [2] |

| Half-life (t1/2) | ~18 hours | Not Specified | Long half-life supports once or twice-daily dosing. | [2] |

| Metabolism | Hydrolysis | Human | Prodrug is rapidly converted to the active acid metabolite. | [12] |

| Excretion | Primarily Renal | Human | The active metabolite is mainly eliminated in the urine. | [12] |

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.

Principle: Platelet-rich plasma (PRP) is turbid. When an agonist is added, platelets aggregate, causing the turbidity to decrease and light transmission to increase. This change is measured by a light transmission aggregometer.

Methodology:

-

Blood Collection: Whole blood is drawn from human volunteers or animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the platelet-rich plasma from red and white blood cells.

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma, which is used as a blank (100% aggregation).

-

Assay Procedure:

-

Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.

-

This compound (or vehicle control) at various concentrations is pre-incubated with the PRP for a specified time.

-

An agonist (e.g., ADP at 20 µM or collagen) is added to induce aggregation.

-

The change in light transmission is recorded for several minutes to measure the extent of aggregation.

-

-

Data Analysis: The percentage of aggregation inhibition is calculated relative to the vehicle control, and IC50 values are determined.

Arteriovenous-Shunt Thrombosis Model (Guinea Pig)

This in vivo model assesses the ability of a compound to prevent the formation of a thrombus under arterial flow conditions.

Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between an artery and a vein. The mass of the thrombus that forms on the thread is measured.

Methodology:

-

Animal Preparation: A guinea pig is anesthetized. The carotid artery and jugular vein are isolated and cannulated.

-

Shunt Placement: The cannulas are connected to a length of tubing, creating an extracorporeal arteriovenous (AV) shunt. A pre-weighed silk thread is placed inside a section of the tubing.

-

Drug Administration: this compound or vehicle is administered orally at a predetermined time before the shunt is opened.

-

Blood Flow: The clamps on the cannulas are released, allowing blood to flow through the shunt and over the silk thread for a set period (e.g., 15 minutes).

-

Thrombus Measurement: After the designated time, blood flow is stopped, and the silk thread with the attached thrombus is carefully removed.

-

Data Analysis: The thread is weighed, and the net weight of the thrombus is calculated by subtracting the initial weight of the thread. The percentage inhibition of thrombus formation for the drug-treated group is calculated relative to the vehicle-treated group.

Bleeding Time Measurement (Template Method)

This assay assesses the effect of a compound on primary hemostasis.

Methodology:

-

Animal Preparation: The animal (e.g., guinea pig) is anesthetized. An area of skin with minimal hair is selected.

-

Drug Administration: The test compound (this compound) or vehicle is administered.

-

Incision: At a time point corresponding to expected peak drug concentration, a standardized incision of fixed length and depth is made using a template device.

-

Measurement: The time from the incision until the cessation of bleeding is recorded. Blood is gently blotted with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the forming clot.

-

Endpoint: The endpoint is reached when no blood is absorbed by the filter paper for a defined period.

Conclusion

The preclinical data for this compound characterized it as a potent, orally available antiplatelet agent with significant antithrombotic efficacy in various animal models.[1][2] Its mechanism of action as a GPIIb/IIIa antagonist, combined with a pharmacokinetic profile suitable for chronic dosing, made it a promising candidate for the long-term prevention of cardiovascular events.[2] However, the preclinical profile was not fully predictive of its clinical performance. The discovery of its partial agonist properties and the narrow therapeutic window between achieving antithrombotic efficacy and causing significant bleeding complications ultimately led to disappointing results and increased mortality in large-scale clinical trials, resulting in the cessation of its development.[3][4] The story of this compound serves as a critical case study in drug development, highlighting the complexities of translating preclinical pharmacology to clinical success, particularly for agents that modulate the sensitive balance of hemostasis and thrombosis.

References

- 1. Antiplatelet and antithrombotic effects of this compound, a new orally active GPIIb/IIIa antagonist, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence of platelet activation during treatment with a GPIIb/IIIa antagonist in patients presenting with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]

- 6. Critical Analysis of Thrombocytopenia Associated With Glycoprotein IIb/IIIa Inhibitors and Potential Role of Zalunfiban, a Novel Small Molecule Glycoprotein Inhibitor, in Understanding the Mechanism(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinicalcardiology.org [clinicalcardiology.org]

- 9. Differential effect of the GPIIb/IIIa antagonist this compound on human platelet aggregate formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Comparative efficacy between the glycoprotein IIb/IIIa antagonists roxifiban and this compound in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. | BioWorld [bioworld.com]

Orbofiban's Dichotomous Impact on Platelet Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the complex effects of Orbofiban, an orally active glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) antagonist, on platelet activation markers. While developed to inhibit platelet aggregation, clinical and preclinical data have revealed a nuanced, and at times paradoxical, profile for this agent. This document provides a comprehensive overview of the quantitative effects of this compound, details the experimental protocols used in key studies, and visualizes the critical signaling pathways involved.

Core Mechanism of Action and Unexpected Agonism

This compound was designed as a competitive antagonist of the platelet surface receptor GPIIb/IIIa, the final common pathway for platelet aggregation.[1] By blocking the binding of fibrinogen to this receptor, this compound was intended to potently inhibit platelet aggregation induced by various agonists.[2][3] However, investigations have revealed that this compound also exhibits partial agonist activity, particularly at low concentrations.[4] This dual functionality is a critical aspect of its pharmacological profile and may contribute to the unexpected outcomes observed in major clinical trials.[1][4]

The partial agonism of this compound is believed to induce a conformational change in the GPIIb/IIIa receptor, which can lead to a prothrombotic state.[4][5] This effect, coupled with suboptimal plasma drug levels, has been implicated in the lack of efficacy and even increased mortality observed in studies such as the OPUS-TIMI 16 trial.[3][4][6]

Quantitative Effects on Platelet Activation Markers

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various platelet activation markers.

Table 1: In Vitro Effects of this compound on Platelet Aggregation

| Agonist | This compound Concentration | Effect on Platelet Aggregation | Reference |

| Epinephrine (submaximal) | Not Specified | Increased to 67 ± 19% vs. 27 ± 9% for control | [4] |

| ADP (0.5 µM) | Concentration-dependent | Prevention of small platelet aggregate formation | [7] |

| ADP (20 µM) or TRAP-6 (3 µM) | Not Specified | Blockade of large aggregates, but 3- to 6-fold augmentation of small aggregates | [7] |

| ADP and Collagen | 0.03-1 µM (active form) | Concentration-dependent inhibition | [8] |

Table 2: Ex Vivo/In Vivo Effects of this compound on Platelet Activation Markers

| Marker | This compound Dosage | Study Population | Key Findings | Reference |

| CD63 Expression | 30mg, 40mg, or 50mg twice daily; 50mg once daily | Patients with Acute Coronary Syndromes (ACS) | Significantly increased at five time points during the study. | [4] |

| P-selectin Expression | 50 mg BID | Patients with ACS | Marked reduction after 5-7 days of treatment. | [9] |

| GPIIb/IIIa Expression | 50 mg BID | Patients with ACS | Marked reduction after 5-7 days of treatment. | [9] |

| Platelet Count | 50mg BID or 50mg BID for 30 days then 30mg BID | Patients with ACS (OPUS-TIMI 16) | Increased from a baseline mean of 218x10⁹ cells/L to 249-251x10⁹ cells/L by days 5-7. | [10] |

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound

| Parameter | Value | Reference |

| IC50 for ADP-induced aggregation | 29 ± 6 ng/ml | [4] |

| IC50 for thrombin-activating peptide-induced aggregation | 61 ± 18 ng/ml | [4] |

| Bioavailability | ~28% | [2] |

| Terminal elimination half-life | 16-18 hours | [2][10] |

Experimental Protocols

This section details the methodologies employed in the key studies cited.

Measurement of Platelet Aggregation

-

Light Transmission Aggregometry (LTA): This technique is a standard method for assessing platelet aggregation.

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood. Platelet-poor plasma (PPP) is used as a reference.

-

Procedure: An agonist (e.g., ADP, collagen, epinephrine) is added to the PRP, and the change in light transmission is measured as platelets aggregate.

-

This compound Application: this compound or its active moiety is incubated with the PRP before the addition of the agonist to determine its inhibitory effect.[8]

-

-

Laser Light Scatter (LSS) Technology: This method was used to monitor the formation of small, medium, and large platelet aggregates.

-

Principle: LSS technology can differentiate aggregate sizes in real-time.

-

Procedure: Platelet-rich plasma is stimulated with agonists like ADP or thrombin receptor activating peptide (TRAP)-6 in the presence or absence of this compound, and the formation of different-sized aggregates is monitored.[7]

-

Flow Cytometry for Platelet Activation Markers

Flow cytometry is a powerful tool for analyzing the expression of cell surface markers on individual platelets.

-

Blood Collection and Handling: To minimize artifactual platelet activation, blood should be drawn into tubes containing an appropriate anticoagulant (e.g., ACD) and processed promptly.[11]

-

Staining:

-

Whole blood or PRP is incubated with fluorescently labeled monoclonal antibodies specific for platelet activation markers such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1).[11][12] An antibody against a constitutively expressed platelet marker like CD61 can be used for gating.[11]

-

For intracellular markers like CD63, platelets need to be permeabilized after fixation.

-

-

Fixation: Samples can be fixed with paraformaldehyde to stabilize the platelets and the antibody binding.[11]

-

Data Acquisition and Analysis: The stained samples are run on a flow cytometer, and the fluorescence intensity of the platelet population is measured to quantify the expression of the activation markers.[13]

Measurement of Thromboxane (B8750289) Formation

-

Methodology: Thromboxane B2 (a stable metabolite of thromboxane A2) levels can be measured in plasma or serum using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Procedure: In the context of this compound studies, platelet GPIIb/IIIa receptors were clustered using monoclonal antibodies to stimulate thromboxane production in the presence and absence of this compound.[4]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's effects.

Caption: Platelet activation signaling leading to aggregation.

Caption: this compound's antagonist and partial agonist effects.

Caption: Experimental workflow for flow cytometry analysis.

Conclusion

This compound presents a compelling case study in the complexities of antiplatelet therapy. While its primary mechanism as a GPIIb/IIIa antagonist is well-established, its partial agonist properties introduce a layer of complexity that has significant clinical implications. The data clearly indicate that under certain conditions, this compound can paradoxically enhance platelet activation, as evidenced by increased CD63 expression and the formation of small platelet microaggregates.[4][7] These findings underscore the importance of a thorough understanding of a drug's complete pharmacological profile, beyond its intended primary effect. For researchers and drug development professionals, the story of this compound serves as a critical reminder that the interaction between a drug and its target can be multifaceted, with the potential for unforeseen biological consequences. Future development of GPIIb/IIIa antagonists should focus on maximizing antagonistic potency while minimizing any potential for agonist activity to ensure predictable and beneficial clinical outcomes.

References

- 1. Clinical trials with glycoprotein IIb/IIIa antagonists - No benefit without bleeding? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Evidence of platelet activation during treatment with a GPIIb/IIIa antagonist in patients presenting with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Oral glycoprotein IIb/IIIa inhibition with this compound in patients with unstable coronary syndromes (OPUS-TIMI 16) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effect of the GPIIb/IIIa antagonist this compound on human platelet aggregate formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiplatelet and antithrombotic effects of this compound, a new orally active GPIIb/IIIa antagonist, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of oral blockade of platelet glycoprotein IIb/IIIa on neutrophil activation in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Platelet Activation [bdbiosciences.com]

- 12. Anti-platelet effects of GPIIb/IIIa and P-selectin antagonism, platelet activation, and binding to neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Upregulation of GP IIb/IIIa receptors during platelet activation: influence on efficacy of receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

Orbofiban's Role in Integrin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orbofiban is a non-peptide, orally bioavailable antagonist of the platelet integrin receptor glycoprotein (B1211001) (GP) IIb/IIIa (αIIbβ3). Developed as an antiplatelet agent to prevent thrombotic events, this compound functions by inhibiting the binding of fibrinogen to GPIIb/IIIa, the final common pathway of platelet aggregation.[1][2] Despite demonstrating potent inhibition of platelet aggregation in preclinical and early clinical studies, large-scale clinical trials, notably the OPUS-TIMI 16 trial, revealed a lack of clinical benefit and even suggested potential harm, leading to the discontinuation of its development.[1][3][4][5] This guide provides an in-depth technical overview of this compound's mechanism of action, its interaction with integrin signaling pathways, and the experimental methodologies used to characterize its effects. A key focus is the compound's partial agonist activity, which may contribute to its unexpected clinical outcomes.

This compound: Mechanism of Action

This compound is a prodrug that is converted to its active form in the body. The active moiety is a potent and specific inhibitor of the GPIIb/IIIa receptor.[1] By binding to this receptor, this compound competitively blocks the binding of fibrinogen and other ligands, thereby preventing the cross-linking of platelets and the formation of a thrombus.[1] This action is effective against a wide variety of platelet agonists.[1]

However, a crucial aspect of this compound's pharmacology is its dual role as both an antagonist and a partial agonist of the GPIIb/IIIa receptor.[6][7] At low concentrations, this compound can induce a conformational change in the GPIIb/IIIa receptor, leading to a state of partial activation.[6][7] This partial agonism may, under certain conditions, paradoxically enhance platelet aggregation and contribute to pro-thrombotic events, a potential explanation for the disappointing results in clinical trials.[6][7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its active form.

Table 1: In Vitro Potency of this compound's Active Moiety

| Parameter | Agonist | Value | Reference |

| IC50 (Platelet Aggregation) | ADP | 29 ± 6 ng/mL | [6] |

| IC50 (Platelet Aggregation) | Thrombin-Activating Peptide (TRAP) | 61 ± 18 ng/mL | [6] |

Table 2: Clinical Trial Data (OPUS-TIMI 16)

| Parameter | This compound 50/50 mg | This compound 50/30 mg | Placebo | P-value | Reference |

| Primary Composite Endpoint | |||||

| (Death, MI, recurrent ischemia, urgent revascularization, or stroke) | 22.8% | 23.1% | 22.9% | NS | [3][4] |

| Mortality (10 months) | 4.5% | 5.1% | 3.7% | 0.11 / 0.008 | [3][4] |

| Major or Severe Bleeding | 4.5% | 3.7% | 2.0% | <0.0001 / 0.0004 | [3][4] |

Integrin Signaling Pathways and this compound's Point of Intervention

Integrin αIIbβ3 signaling is a bidirectional process, involving "inside-out" and "outside-in" signaling, which is crucial for platelet activation and aggregation.

Inside-Out Signaling

"Inside-out" signaling refers to the process by which intracellular signals lead to a conformational change in the extracellular domain of the integrin, increasing its affinity for ligands like fibrinogen. This is the primary pathway for platelet activation. This compound, as a GPIIb/IIIa antagonist, does not directly interfere with the upstream signaling cascade but blocks the final step of this pathway: the binding of fibrinogen to the activated receptor.

Outside-In Signaling

"Outside-in" signaling is initiated by ligand binding to the integrin, which then triggers a cascade of intracellular signaling events leading to platelet spreading, clot retraction, and stabilization of the thrombus. While this compound's primary role is to block ligand binding, its partial agonist effects suggest it may weakly trigger some "outside-in" signaling events, contributing to the observed paradoxical platelet activation.

Detailed Experimental Protocols

The following are generalized, representative protocols for key assays used in the evaluation of GPIIb/IIIa antagonists like this compound. These are based on standard methodologies in the field and may not reflect the exact protocols used in all specific studies of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

Freshly drawn human venous blood collected in 3.2% sodium citrate.

-

Platelet agonists: Adenosine diphosphate (B83284) (ADP), Thrombin Receptor Activating Peptide (TRAP-6), Collagen.

-

This compound or its active metabolite.

-

Phosphate-buffered saline (PBS).

-

Light Transmission Aggregometer.

Procedure:

-

PRP Preparation: Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Incubation: Pre-warm PRP aliquots to 37°C for 5-10 minutes in the aggregometer cuvettes with a stir bar.

-

Inhibitor Addition: Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C.

-

Baseline and Aggregation: Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP. Add the platelet agonist (e.g., 5-20 µM ADP or 1-5 µM TRAP-6) to initiate aggregation and record the change in light transmission for 5-10 minutes.

-

Data Analysis: Determine the maximum percentage of aggregation for each concentration of this compound and calculate the IC50 value.

Radioligand Binding Assay

This assay quantifies the binding of a radiolabeled ligand to the GPIIb/IIIa receptor on platelets, allowing for the determination of binding affinity (Ki) of an unlabeled competitor like this compound.

Materials:

-

Washed human platelets or purified GPIIb/IIIa receptors.

-

Radioligand (e.g., [³H]-Tirofiban or ¹²⁵I-Fibrinogen).

-

Unlabeled this compound.

-

Binding buffer (e.g., Tyrode's buffer with albumin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Platelet Preparation: Isolate and wash platelets from whole blood by differential centrifugation.

-

Assay Setup: In a multi-well plate, combine washed platelets, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound in the binding buffer.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Flow Cytometry for Integrin Activation and Platelet Activation Markers

Flow cytometry can be used to assess the activation state of GPIIb/IIIa using conformation-specific antibodies (e.g., PAC-1) and to measure the surface expression of platelet activation markers like P-selectin (CD62P).

Materials:

-

Freshly drawn whole blood or PRP.

-

Platelet agonists (ADP, TRAP-6).

-

This compound.

-

Fluorescently labeled antibodies:

-

PAC-1-FITC (binds to activated GPIIb/IIIa).

-

Anti-CD62P-PE (P-selectin).

-

Anti-CD41a-PerCP (platelet identification).

-

-

Fixative solution (e.g., 1% paraformaldehyde).

-

Flow cytometer.

Procedure:

-

Sample Preparation: Dilute whole blood or PRP in a suitable buffer.

-

Incubation with Inhibitor: Add various concentrations of this compound or vehicle and incubate.

-

Activation: Add a platelet agonist or buffer (for baseline) and incubate for a specified time (e.g., 10-15 minutes) at room temperature.

-

Staining: Add the cocktail of fluorescently labeled antibodies and incubate for 15-20 minutes in the dark.

-

Fixation: Fix the samples with paraformaldehyde.

-

Data Acquisition: Acquire data on a flow cytometer, collecting events for a platelet-specific gate (e.g., based on CD41a expression and side scatter).

-

Data Analysis: Analyze the percentage of PAC-1 positive and CD62P positive platelets and the mean fluorescence intensity (MFI) for each marker.

Conclusion

This compound's journey from a promising antiplatelet agent to a developmental failure underscores the complexities of targeting the GPIIb/IIIa receptor. While it effectively inhibits fibrinogen binding and subsequent platelet aggregation, its partial agonist activity likely contributes to a pro-thrombotic potential that negated its intended therapeutic benefits. The in-depth analysis of its interaction with integrin signaling pathways and the application of detailed experimental methodologies have been crucial in elucidating this dual functionality. This technical guide provides a comprehensive overview for researchers in the field, highlighting the importance of a thorough understanding of a drug's complete pharmacological profile in the development of novel antithrombotic therapies. The disappointing outcomes with this compound and other oral GPIIb/IIIa antagonists have shifted the focus of antiplatelet drug development towards other targets and strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence of platelet activation during treatment with a GPIIb/IIIa antagonist in patients presenting with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Differential effect of the GPIIb/IIIa antagonist this compound on human platelet aggregate formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Orbofiban: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Pyrrolidine-Based GPIIb/IIIa Antagonist

Introduction

Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] The GPIIb/IIIa receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapy in the management of acute coronary syndromes (ACS) and the prevention of thrombotic events. This compound, a prodrug, is converted in the body to its active form, which competitively inhibits the binding of fibrinogen to the GPIIb/IIIa receptor, thereby preventing platelet aggregation.[1][2] Despite its potent antiplatelet effects, clinical trials with this compound, such as the OPUS-TIMI 16 trial, yielded disappointing results, showing a lack of clinical benefit and even an increase in mortality in some patient populations.[3] This has been partly attributed to a potential partial agonist activity at lower concentrations, which may paradoxically enhance platelet aggregation.[4]

This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound, intended for researchers, scientists, and drug development professionals. It delves into the available quantitative data, details key experimental protocols, and visualizes the relevant signaling pathways to offer a deeper understanding of the molecular interactions and functional consequences of this class of compounds.

Quantitative Data on this compound and Related GPIIb/IIIa Antagonists

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound | GPIIb/IIIa | ADP-induced Platelet Aggregation | 105 | [5] |

| Roxifiban | GPIIb/IIIa | ADP-induced Platelet Aggregation | 27 | [5] |

Table 1: Comparative IC50 Values for this compound and Roxifiban. This table highlights the higher potency of Roxifiban compared to this compound in inhibiting platelet aggregation induced by ADP.

| Compound | Agonist | IC50 (ng/mL) | IC50 (nM) | Reference |

| This compound | ADP | 29 ± 6 | ~63 | [6] |

| This compound | Thrombin-Activating Peptide | 61 ± 18 | ~132 | [6] |

Table 2: IC50 Values of this compound against Different Platelet Agonists. This table presents the inhibitory concentration of this compound required to block 50% of platelet aggregation induced by two different agonists. The conversion to nM is an approximation based on the molecular weight of this compound's active form.

Key Experimental Protocols

The evaluation of GPIIb/IIIa antagonists like this compound relies on a set of standardized in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for two key experiments.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Blood Collection and PRP Preparation:

-

Collect whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.

-

Anticoagulate the blood with 3.2% or 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain platelet-rich plasma (PRP).

-

Transfer the supernatant PRP to a separate polypropylene (B1209903) tube.

-

Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

-

Platelet Aggregation Measurement:

-

Pre-warm the PRP and PPP samples to 37°C.

-

Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer.

-

Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).

-

To determine the inhibitory effect of this compound, incubate the PRP with various concentrations of the compound for a specified time before adding the agonist.

-

Initiate platelet aggregation by adding a known concentration of an agonist, such as Adenosine Diphosphate (ADP) or Thrombin Receptor Activating Peptide (TRAP).

-

Record the change in light transmission over time, which reflects the extent of platelet aggregation.

-

The IC50 value is calculated as the concentration of the inhibitor that reduces the maximum aggregation by 50%.

-

Radioligand Binding Assay for GPIIb/IIIa Receptor

This assay is used to determine the affinity of a compound for the GPIIb/IIIa receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Prepare platelet membranes from washed human platelets.

-

Homogenize the platelets in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the platelet membrane preparation, a fixed concentration of a radiolabeled ligand that binds to GPIIb/IIIa (e.g., [3H]-tirofiban or [125I]-fibrinogen), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.

-

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the non-specific binding by including wells with a high concentration of an unlabeled GPIIb/IIIa antagonist.

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

-

The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in the action of this compound, the following diagrams have been created using the DOT language for Graphviz.

GPIIb/IIIa Receptor Signaling Pathway

The GPIIb/IIIa receptor participates in bidirectional signaling, known as "inside-out" and "outside-in" signaling. This compound, as an antagonist, primarily interferes with these processes.

Caption: Bidirectional signaling of the GPIIb/IIIa receptor and the point of intervention by this compound.

Experimental Workflow for Platelet Aggregation Assay

This diagram illustrates the key steps involved in assessing the effect of an inhibitor on platelet aggregation.

References

- 1. This compound: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiplatelet and antithrombotic effects of this compound, a new orally active GPIIb/IIIa antagonist, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral glycoprotein IIb/IIIa inhibition with this compound in patients with unstable coronary syndromes (OPUS-TIMI 16) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effect of the GPIIb/IIIa antagonist this compound on human platelet aggregate formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and pharmacological evaluation of novel glycoprotein (Gp) IIb/IIIa antagonists. 1. The selection of naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Orbofiban's Interaction with the GPIIb/IIIa Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of orbofiban to the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a critical interaction in the development of antiplatelet therapies. This compound, a non-peptide mimetic of the Arg-Gly-Asp (RGD) sequence, acts as a competitive antagonist at this receptor, but also exhibits partial agonist properties that contribute to its complex pharmacological profile.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows.

Quantitative Binding and Inhibition Data

| Parameter | Agonist | Value | Reference |

| IC50 | Adenosine Diphosphate (ADP) | 29 ± 6 ng/mL | [3] |

| IC50 | Thrombin-Activating Peptide (TRAP) | 61 ± 18 ng/mL | [3] |

Table 1: this compound IC50 Values for Inhibition of Platelet Aggregation. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against platelet aggregation induced by different agonists.

It is important to note that the antiplatelet efficacy of this compound can be influenced by the anticoagulant used in in vitro assays, with a lower IC50 observed in the presence of citrate (B86180) compared to heparin.[1]

This compound's Dual Mechanism of Action

This compound's interaction with the GPIIb/IIIa receptor is multifaceted. As a competitive antagonist, it blocks the binding of endogenous ligands like fibrinogen, thereby inhibiting the final common pathway of platelet aggregation.[1][2] However, this compound also acts as a partial agonist, inducing a conformational change in the GPIIb/IIIa receptor.[3] This dual activity is a key characteristic of its pharmacological profile.

Signaling Pathway of GPIIb/IIIa and this compound's Influence

The following diagram illustrates the central role of GPIIb/IIIa in platelet aggregation and the dual effects of this compound.

References

- 1. This compound: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. graphviz.org [graphviz.org]

- 3. Evidence of platelet activation during treatment with a GPIIb/IIIa antagonist in patients presenting with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacodynamics of Orbofiban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor.[1] This receptor represents the final common pathway for platelet aggregation, playing a crucial role in the pathophysiology of thrombotic diseases.[2] By blocking the binding of fibrinogen to the GP IIb/IIIa receptor, this compound effectively inhibits platelet aggregation induced by a variety of agonists.[3][4] This technical guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical and clinical findings. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of antiplatelet therapies.

Mechanism of Action

This compound is a prodrug that is converted to its active form in the body. The active moiety of this compound is a potent and specific inhibitor of the GP IIb/IIIa receptor, which is an integrin expressed on the surface of platelets.[4] Upon platelet activation, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen molecules then cross-link adjacent platelets, leading to the formation of a platelet aggregate, or thrombus. This compound competitively inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor, thereby preventing platelet aggregation.[4][5]

However, studies have revealed a more complex interaction of this compound with the GP IIb/IIIa receptor. Evidence suggests that this compound can act as a partial agonist, inducing a conformational change in the receptor that, under certain conditions, may lead to paradoxical platelet activation.[6][7] This dual antagonist/partial agonist activity may contribute to the unexpected clinical outcomes observed in large-scale trials.[5][6]

Preclinical Pharmacodynamics

The in vivo antiplatelet and antithrombotic effects of this compound have been evaluated in various animal models, primarily in guinea pigs and dogs.

Guinea Pig Models

In guinea pigs, oral administration of this compound resulted in a dose-dependent inhibition of platelet aggregation induced by both ADP and collagen.[2] The peak inhibitory effect was observed 1 to 2 hours post-administration.[2] Furthermore, this compound demonstrated efficacy in a model of arteriovenous shunt thrombosis, significantly reducing thrombus formation in a dose-dependent manner.[2]

Table 1: Effect of Oral this compound on Platelet Aggregation and Thrombosis in Guinea Pigs

| Dose (mg/kg, p.o.) | Inhibition of ADP-induced Platelet Aggregation | Inhibition of Collagen-induced Platelet Aggregation | Inhibition of Thrombus Formation (Arteriovenous Shunt) |

| 3 | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition |

| 10 | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition |

| 30 | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition |

| 100 | Not reported | Not reported | Dose-dependent inhibition |

Data sourced from Togawa et al., 1999.[2]

Canine Models

Studies in canine models of thrombosis have also demonstrated the antithrombotic potential of this compound.[4][8] In a model of electrically induced carotid artery thrombosis, this compound was shown to prevent occlusive thrombus formation.[4] The ED50 for inhibition of ex vivo collagen-induced platelet aggregation in dogs was determined to be 0.9 mg/kg administered orally twice daily.[9]

Table 2: Effect of Oral this compound on Platelet Aggregation in Dogs

| Dose | Average Inhibition of Platelet Aggregation |

| 0.5 mg/kg p.o. b.i.d. for 17 days | 22 ± 5% |